An In-depth Technical Guide to Paclobutrazol-d4: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to Paclobutrazol-d4: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Paclobutrazol-d4, a deuterated analog of the plant growth regulator Paclobutrazol. This document details its chemical structure, physicochemical properties, and its primary application as an internal standard in quantitative analytical methodologies. Furthermore, it outlines the mechanism of action of Paclobutrazol and provides a detailed experimental protocol for its quantification in complex matrices.
Chemical Structure and Properties
Paclobutrazol-d4 is a stable isotope-labeled version of Paclobutrazol, where four hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of Paclobutrazol, as it is chemically identical to the analyte but has a different mass-to-charge ratio.
Chemical Structure:
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Paclobutrazol: (2RS,3RS)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol
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Paclobutrazol-d4: (2RS,3RS)-1-(4-chlorophenyl-d4)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol
The deuterium atoms are located on the phenyl ring, as indicated by the nomenclature "phenyl-d4".
Physicochemical Properties
The following table summarizes the key physicochemical properties of Paclobutrazol and its deuterated analog, Paclobutrazol-d4.
| Property | Paclobutrazol | Paclobutrazol-d4 |
| Molecular Formula | C₁₅H₂₀ClN₃O[1] | C₁₅H₁₆D₄ClN₃O[2] |
| Molecular Weight | 293.80 g/mol [1] | 297.82 g/mol [2] |
| Appearance | White crystalline solid | Not specified, typically a solid |
| Melting Point | 165-166 °C | Not specified |
| Solubility in Water | 26 mg/L (20 °C) | Not specified |
| log P | 3.2 | Not specified |
| CAS Number | 76738-62-0 | Not available |
Isotopic Purity
As an analytical standard, the isotopic purity of Paclobutrazol-d4 is a critical parameter. While detailed certificates of analysis are batch-specific, suppliers typically guarantee a high level of deuteration. For instance, some commercial standards may have a chemical purity of ≥98.0% as determined by HPLC. For precise quantitative analysis, it is recommended to obtain the certificate of analysis from the supplier, which will provide detailed information on the isotopic distribution (i.e., the percentage of d4, d3, d2, d1, and d0 species).
Mechanism of Action: Inhibition of Gibberellin Biosynthesis
Paclobutrazol is a potent inhibitor of the biosynthesis of gibberellins (GAs), a class of plant hormones that regulate various developmental processes, including stem elongation, germination, and flowering. The primary target of Paclobutrazol is the enzyme ent-kaurene oxidase, a cytochrome P450 monooxygenase. This enzyme catalyzes a key step in the GA biosynthesis pathway: the oxidation of ent-kaurene.
By inhibiting ent-kaurene oxidase, Paclobutrazol blocks the formation of downstream gibberellins, leading to a reduction in plant growth and a more compact plant stature. The following diagram illustrates the position of Paclobutrazol's inhibitory action within the gibberellin biosynthesis pathway.
Experimental Protocols: Quantitative Analysis of Paclobutrazol using Paclobutrazol-d4
The primary application of Paclobutrazol-d4 is as an internal standard for the accurate quantification of Paclobutrazol in various matrices, such as soil, water, and plant tissues, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response.
The following is a general protocol for the analysis of Paclobutrazol in soil samples. This protocol should be optimized and validated for the specific matrix and instrumentation used.
Materials and Reagents
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Paclobutrazol analytical standard
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Paclobutrazol-d4 internal standard
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Acetonitrile (LC-MS grade)
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Methanol (LC-MS grade)
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Formic acid (LC-MS grade)
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Ultrapure water
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Anhydrous magnesium sulfate (MgSO₄)
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Primary secondary amine (PSA) sorbent
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C18 sorbent
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Sodium chloride (NaCl)
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Syringe filters (0.22 µm)
Sample Preparation (QuEChERS Method)
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Extraction:
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Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.
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Add 10 mL of ultrapure water and vortex for 30 seconds.
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Spike the sample with an appropriate amount of Paclobutrazol-d4 internal standard solution.
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Add 10 mL of acetonitrile and vortex vigorously for 1 minute.
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Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl) and immediately vortex for 1 minute.
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Centrifuge at ≥4000 rpm for 5 minutes.
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Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
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Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
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Vortex for 30 seconds.
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Centrifuge at ≥10,000 rpm for 2 minutes.
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Final Preparation:
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Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.
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The sample is now ready for LC-MS/MS analysis.
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LC-MS/MS Analysis
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Liquid Chromatography (LC) Conditions:
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Column: A suitable reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
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Mass Spectrometry (MS/MS) Conditions:
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Ionization Mode: Electrospray Ionization (ESI), positive mode.
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Multiple Reaction Monitoring (MRM) Transitions:
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Paclobutrazol: Precursor ion (m/z) → Product ion (m/z). Specific transitions should be optimized in-house.
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Paclobutrazol-d4: Precursor ion (m/z) → Product ion (m/z). The precursor ion will be 4 Da higher than that of Paclobutrazol.
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Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for each transition to achieve maximum sensitivity.
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Workflow Diagram
The following diagram illustrates the general workflow for the quantitative analysis of Paclobutrazol using Paclobutrazol-d4 as an internal standard.
Synthesis of Paclobutrazol-d4
The synthesis of Paclobutrazol-d4 typically involves the use of a deuterated precursor. A common strategy for introducing deuterium into an aromatic ring is through electrophilic aromatic substitution using a deuterated acid (e.g., D₂SO₄) or through catalytic H-D exchange reactions.
A plausible synthetic route would involve the synthesis of 4-chlorobenzaldehyde-d4, which can then be used in the established synthetic pathway for Paclobutrazol. The synthesis of the non-deuterated Paclobutrazol generally involves the following steps:
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Aldol condensation of 4-chlorobenzaldehyde with pinacolone.
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Reduction of the resulting chalcone.
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Bromination of the ketone.
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Nucleophilic substitution with 1,2,4-triazole.
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Reduction of the ketone to the final alcohol product.
By starting with 4-chlorobenzaldehyde-d4, the deuterium labels are incorporated into the final Paclobutrazol-d4 molecule. The specific conditions for the deuteration of the starting material would need to be carefully optimized to achieve high isotopic enrichment.
Conclusion
Paclobutrazol-d4 is an indispensable tool for researchers and analytical scientists requiring accurate and precise quantification of Paclobutrazol. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, making it an excellent internal standard for correcting matrix effects in complex samples. Understanding its mechanism of action and employing validated analytical methods, such as the one outlined in this guide, will ensure high-quality data for research, environmental monitoring, and regulatory purposes.
